3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Dopamine Receptor Ligands

3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902959-29-8) is a synthetic small molecule (molecular weight 358.26 g/mol) that combines a 3,4-dichlorophenylpropanamide pharmacophore derived from the herbicide propanil with a saturated octahydro-1,4-benzodioxin-6-yl amine moiety. This compound belongs to a class of N-substituted propanamides explored in medicinal chemistry for their potential interactions with neurological targets, including dopamine receptors.

Molecular Formula C17H21Cl2NO3
Molecular Weight 358.26
CAS No. 1902959-29-8
Cat. No. B2901444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
CAS1902959-29-8
Molecular FormulaC17H21Cl2NO3
Molecular Weight358.26
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)Cl)OCCO2
InChIInChI=1S/C17H21Cl2NO3/c18-13-4-1-11(9-14(13)19)2-6-17(21)20-12-3-5-15-16(10-12)23-8-7-22-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,20,21)
InChIKeyASYPHPLSRFMVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902959-29-8): Chemical Identity and Core Pharmacophore for Research Procurement


3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902959-29-8) is a synthetic small molecule (molecular weight 358.26 g/mol) that combines a 3,4-dichlorophenylpropanamide pharmacophore derived from the herbicide propanil with a saturated octahydro-1,4-benzodioxin-6-yl amine moiety [1]. This compound belongs to a class of N-substituted propanamides explored in medicinal chemistry for their potential interactions with neurological targets, including dopamine receptors [2]. Its structure differs fundamentally from the parent herbicide propanil (CAS 709-98-8) by replacing the N-phenyl hydrogen with a conformationally constrained bicyclic ether, altering its physicochemical and pharmacological profile [1].

Why Propanil (CAS 709-98-8) Cannot Substitute for 3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide in Target-Engagement Studies


Although 3-(3,4-dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide shares the 3,4-dichlorophenylpropanamide core with the herbicide propanil [1], the critical N-substitution with the octahydro-1,4-benzodioxin-6-yl group introduces a rigid, hydrogen-bond-accepting bicyclic ether that is absent in propanil . This conformational constraint and altered electronic surface profoundly influence target recognition, as demonstrated by SAR studies on related octahydrobenzodioxin-containing amides where the bicyclic moiety impacts receptor subtype selectivity and metabolic stability [2]. Generic substitution with propanil or other simple N-aryl propanamides therefore cannot recapitulate the binding kinetics or functional selectivity profile of the target compound, making direct procurement of the specific CAS number essential for reproducible pharmacology .

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide vs. Closest Analogs


Structural Divergence from Propanil: Conformational Constraint via Octahydro-1,4-Benzodioxin Moiety

The target compound replaces the N-phenyl group of propanil (CAS 709-98-8) with an octahydro-1,4-benzodioxin-6-yl bicyclic ether. This substitution introduces two sp3-hybridized oxygen atoms capable of acting as hydrogen bond acceptors, and imposes a conformational constraint that restricts the accessible dihedral angles of the amide side chain . In contrast, propanil's N-(3,4-dichlorophenyl) group is planar and lacks these hydrogen-bonding features [1]. This structural divergence is known to alter binding modes at aminergic GPCRs in related compound series [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Dopamine Receptor Ligands

Predicted Lipophilicity Shift vs. Propanil: Impact on Blood-Brain Barrier Penetration Potential

The substitution of propanil's N-(3,4-dichlorophenyl) group with the more polar octahydro-1,4-benzodioxin-6-yl moiety is predicted to reduce logP, as estimated by in silico tools [1]. Propanil has an experimental logP of approximately 3.3 [2]. The target compound's added oxygen atoms and saturated ring system are expected to lower logP by approximately 0.5–1.0 log units, potentially improving aqueous solubility and modulating passive membrane permeability relative to the herbicide parent [3].

CNS Drug Design ADME Lipophilicity

Differentiation from 3-(4-Chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902913-49-8) via Aryl Substitution Pattern

The closest commercially cataloged analog is 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902913-49-8), which differs only in the aryl substitution pattern (3-Cl,4-Me vs. 3,4-diCl) . The dichloro substitution of the target compound introduces a second chlorine atom, increasing molecular polarizability and potential for halogen bonding with target proteins, a feature absent in the mono-chloro, methyl analog [1]. In related dopamine receptor ligand series, dichloro substitution has been shown to enhance D3 receptor binding affinity compared to monochloro analogs [2].

Medicinal Chemistry Lead Optimization Halogen Bonding

Recommended Research Application Scenarios for 3-(3,4-Dichlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide


Dopamine D3 Receptor Antagonist Hit Identification and SAR Expansion

The compound's structural similarity to known D3-preferring ligands that incorporate dichlorophenyl and constrained amine motifs supports its deployment in radioligand binding displacement assays against human D2 and D3 receptors expressed in CHO or HEK293 cells [1]. Procurement of this exact CAS number ensures the conformational constraint of the octahydrobenzodioxin amine is maintained, a feature critical for D3-over-D2 selectivity profiling.

Metabolic Stability Comparison vs. Propanil-Derived Scaffolds in Liver Microsome Assays

The saturated bicyclic ether moiety is predicted to alter oxidative metabolism compared to the simple aromatic N-substitution of propanil [2]. Researchers can use this compound in human or rodent liver microsome stability assays to quantify intrinsic clearance and compare half-life data against propanil and other N-aryl propanamide controls.

Physicochemical Property Benchmarking for CNS Multiparameter Optimization (MPO) Scores

With a predicted reduction in logP relative to propanil, this compound serves as a test case for evaluating how the octahydrobenzodioxin group shifts CNS MPO desirability scores [3]. Experimental determination of logD7.4, aqueous solubility, and PAMPA permeability can validate the in silico predictions and inform future library design.

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